Chloromethylphosphonic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 30691. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

chloromethylphosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH4ClO3P/c2-1-6(3,4)5/h1H2,(H2,3,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOFCYHDQWIZKMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(P(=O)(O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH4ClO3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3062526 | |

| Record name | Phosphonic acid, (chloromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3062526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2565-58-4 | |

| Record name | P-(Chloromethyl)phosphonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2565-58-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chloromethylphosphonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002565584 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Chloromethyl)phosphonic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30691 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphonic acid, P-(chloromethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosphonic acid, (chloromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3062526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chloromethylphosphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.087 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Chloromethylphosphonic Acid: A Technical Guide for Researchers

CAS Number: 2565-58-4

This technical guide provides an in-depth overview of chloromethylphosphonic acid, a key organophosphorus compound. The information is tailored for researchers, scientists, and professionals in drug development, presenting its chemical properties, synthesis, and analytical methods. While direct biological activity data for this compound is limited, this guide also explores the known biological roles of related phosphonate compounds to provide a contextual understanding of its potential applications.

Core Properties

This compound is a white crystalline solid at room temperature.[1] Its fundamental chemical and physical properties are summarized in the tables below for easy reference.

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | CH4ClO3P | [2] |

| Molecular Weight | 130.47 g/mol | [1] |

| Melting Point | 127-129 °C | [1] |

| Boiling Point (Predicted) | 333.8 ± 44.0 °C at 760 mmHg | [1] |

| Density (Predicted) | 1.726 ± 0.06 g/cm³ (20 °C, 760 Torr) | [1] |

| Appearance | White to brown crystalline powder | [1] |

| Storage Temperature | 2-8 °C | [1] |

Identifiers

| Identifier | Value | Source |

| IUPAC Name | (Chloromethyl)phosphonic acid | [3] |

| CAS Number | 2565-58-4 | [3] |

| PubChem CID | 75723 | [3] |

| InChI Key | MOFCYHDQWIZKMY-UHFFFAOYSA-N | |

| SMILES | C(P(=O)(O)O)Cl | [4] |

| Synonyms | Chloromethanephosphonic acid, Phosphonomethyl chloride | [2] |

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of this compound are crucial for its application in research and development.

Synthesis

The synthesis of this compound can be achieved through a two-step process involving the formation of its acid chloride precursor, chloromethylphosphonic dichloride, followed by hydrolysis.[5]

Step 1: Synthesis of Chloromethylphosphonic Dichloride

A common method for the synthesis of chloromethylphosphonic dichloride involves the reaction of phosphorus trichloride with paraformaldehyde.[5][6]

-

Reactants: Phosphorus trichloride (PCl₃) and paraformaldehyde ((CH₂O)n).

-

Procedure:

-

In a high-pressure autoclave, combine phosphorus trichloride and finely powdered, dry paraformaldehyde.

-

Heat the mixture to approximately 250 °C for several hours (e.g., 10 hours).[5]

-

After cooling, the reaction mixture contains chloromethylphosphonic dichloride.

-

-

Purification: The crude product can be purified by distillation under reduced pressure.[6]

Step 2: Hydrolysis to this compound

Chloromethylphosphonic dichloride is readily hydrolyzed to form this compound.

-

Reactant: Chloromethylphosphonic dichloride (ClCH₂P(O)Cl₂).

-

Procedure:

-

Carefully add chloromethylphosphonic dichloride to water. The reaction is exothermic and will release hydrogen chloride gas.

-

The resulting solution contains this compound.

-

-

Purification: The final product can be purified by crystallization.[7] Due to its hygroscopic and sometimes sticky nature, crystallization may require specific solvent systems such as acetone:water or acetonitrile:water mixtures.[7] Another approach is to dissolve the crude acid in a minimal amount of water and precipitate it by adding a cold alcohol like ethanol or isopropanol.[7]

Analytical Methods

A variety of analytical techniques can be employed for the characterization and quantification of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Mass Spectrometry (MS):

-

LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): A highly sensitive method for the quantification of phosphonic acids in various matrices.[9][10] Pre-column derivatization may be necessary to improve chromatographic retention and detection sensitivity.[9]

-

GC-MS (Gas Chromatography-Mass Spectrometry): Can be used for the analysis of volatile derivatives of phosphonic acids.

-

-

Chromatography:

Potential Biological Activity and Signaling Pathways

While specific studies on the biological activity and signaling pathways of this compound are not extensively available in the public domain, its structural features suggest potential roles as an enzyme inhibitor, a common characteristic of organophosphonate compounds.[12][13] Its primary documented use is as an intermediate in the synthesis of other compounds, including herbicides and pesticides, which inherently points towards biological activity.[1]

Enzyme Inhibition

Aminophosphonates, which are structurally related to this compound, are known to be potent inhibitors of various enzymes, often acting as transition-state analogs.[12]

-

Serine Proteases: Diaryl α-aminophosphonates are effective irreversible inhibitors of serine proteases, forming a stable covalent bond with the active site serine residue.[12]

-

Acetylcholinesterase (AChE): Some aminophosphonates can inhibit AChE by phosphonylating the active site serine.[12]

Given the electrophilic nature of the phosphorus atom and the presence of a good leaving group (chloride), it is plausible that this compound or its derivatives could act as inhibitors of enzymes that have a nucleophilic residue (such as serine or cysteine) in their active site.

Signaling Pathway Modulation

The direct impact of this compound on specific signaling pathways has not been elucidated. However, compounds with similar structural motifs, such as aminomethylphosphonic acid (AMPA), a metabolite of glyphosate, have been shown to have epigenetic effects and influence metabolic pathways in various organisms.[14][15][16] For instance, AMPA has been observed to reduce global DNA methylation levels in human peripheral blood mononuclear cells.[15]

The potential for this compound to interact with biological systems warrants further investigation to understand its specific molecular targets and mechanisms of action.

Visualizations

Logical Relationship: Synthesis of this compound

Caption: Synthesis pathway of this compound.

Experimental Workflow: Analysis of this compound

Caption: General workflow for the analysis of this compound.

Potential Signaling Pathway Interaction (Hypothetical)

Caption: Hypothetical enzyme inhibition by a this compound derivative.

References

- 1. This compound [myskinrecipes.com]

- 2. echemi.com [echemi.com]

- 3. P-(Chloromethyl)phosphonic acid [synhet.com]

- 4. PubChemLite - this compound (CH4ClO3P) [pubchemlite.lcsb.uni.lu]

- 5. cia.gov [cia.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. researchgate.net [researchgate.net]

- 8. rsc.org [rsc.org]

- 9. escholarship.org [escholarship.org]

- 10. mdpi.com [mdpi.com]

- 11. lcms.cz [lcms.cz]

- 12. benchchem.com [benchchem.com]

- 13. [Development of Biologically Active Compounds on the Basis of Phosphonic and Phosphinic Acid Functionalities] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. The selected epigenetic effects of aminomethylphosphonic acid, a primary metabolite of glyphosate on human peripheral blood mononuclear cells (in vitro) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Glyphosate and aminomethylphosphonic acid impact on redox status and biotransformation in fish and the mitigating effects of diet supplementation - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of Chloromethylphosphonic Acid from Phosphorus Trichloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of chloromethylphosphonic acid, a valuable building block in medicinal chemistry and materials science, starting from the readily available precursor, phosphorus trichloride. This document details the primary synthetic route, including experimental protocols, and presents key quantitative data in a clear, tabular format. Visual diagrams of the reaction pathway and experimental workflow are included to facilitate understanding.

Introduction

This compound and its derivatives are of significant interest due to their biological activities and applications as intermediates in the synthesis of a wide range of organophosphorus compounds. The synthesis from phosphorus trichloride offers a direct and established route to this important molecule. The primary method involves a two-step process: the formation of chloromethylphosphonic dichloride followed by its hydrolysis.

Synthetic Pathway

The synthesis of this compound from phosphorus trichloride proceeds through the formation of an acid chloride intermediate, chloromethylphosphonic dichloride. This intermediate is then hydrolyzed to yield the final product.

Reaction Scheme

Caption: Overall reaction scheme for the synthesis of this compound.

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of chloromethylphosphonic dichloride and its subsequent hydrolysis to this compound.[1]

Synthesis of Chloromethylphosphonic Dichloride

This procedure details the formation of the acid chloride intermediate from phosphorus trichloride and paraformaldehyde.[1]

Materials:

-

Phosphorus trichloride (PCl₃): 200 g

-

Paraformaldehyde, carefully dried and finely powdered: 30 g

Equipment:

-

One-liter autoclave

-

Distillation apparatus

Procedure:

-

Charge the one-liter autoclave with 200 g of phosphorus trichloride and 30 g of dried, powdered paraformaldehyde.

-

Seal the autoclave and heat the reaction mixture to 250°C for 10 hours.

-

After the reaction is complete, allow the autoclave to cool to room temperature.

-

Carefully vent any residual pressure and open the autoclave.

-

Transfer the reaction mixture to a distillation apparatus.

-

First, distill off the unreacted phosphorus trichloride under low vacuum.

-

Then, distill the residue under vacuum to obtain chloromethylphosphonic dichloride. The product distills at 84-85°C at 13 mmHg.[1]

Hydrolysis of Chloromethylphosphonic Dichloride to this compound

This procedure describes the conversion of the acid chloride to the final phosphonic acid.[1]

Materials:

-

Chloromethylphosphonic dichloride: 0.8 g

-

Water: 10 ml

Equipment:

-

Sealed glass tube

-

Heating apparatus

-

Crystallization dish

-

Desiccator with phosphorus pentoxide

Procedure:

-

Place 0.8 g of chloromethylphosphonic dichloride and 10 ml of water into a sealed glass tube.

-

Heat the sealed tube to 250°C for 2 hours.

-

After cooling, carefully open the tube and transfer the resulting solution to an evaporation dish.

-

Evaporate the solution to a syrup.

-

Place the syrup in a desiccator over phosphorus pentoxide to induce crystallization. The product will crystallize over approximately 2 days.

-

Recrystallize the crude product from a minimum amount of absolute alcohol by adding ethyl acetate to yield purified this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the synthesis of this compound and its intermediate.

Table 1: Synthesis of Chloromethylphosphonic Dichloride

| Parameter | Value | Reference |

| Reactants | ||

| Phosphorus Trichloride | 200 g | |

| Paraformaldehyde | 30 g | |

| Reaction Conditions | ||

| Temperature | 250 °C | [1] |

| Time | 10 hours | |

| Product Information | ||

| Yield | 60-65% | |

| Boiling Point | 84-85 °C @ 13 mmHg | [1] |

Table 2: Hydrolysis and Product Characterization

| Parameter | Value | Reference |

| Hydrolysis Reactants | ||

| Chloromethylphosphonic Dichloride | 0.8 g | [1] |

| Water | 10 ml | [1] |

| Hydrolysis Conditions | ||

| Temperature | 250 °C | [1] |

| Time | 2 hours | [1] |

| Final Product Properties | ||

| Melting Point | 98-99 °C (recrystallized) | [1] |

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the entire synthesis process, from starting materials to the purified final product.

References

An In-depth Technical Guide to the Molecular Structure and Bonding of Chloromethylphosphonic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloromethylphosphonic acid (ClCH₂P(O)(OH)₂) is an organophosphorus compound of significant interest due to its role as a precursor and a metabolite in various chemical and biological processes. A thorough understanding of its molecular structure and bonding is crucial for predicting its reactivity, designing derivatives, and elucidating its mechanisms of action in biological systems. This technical guide provides a comprehensive overview of the molecular geometry, bonding characteristics, and spectroscopic properties of this compound, supported by computational data and general experimental protocols relevant to its study.

Molecular Structure and Bonding

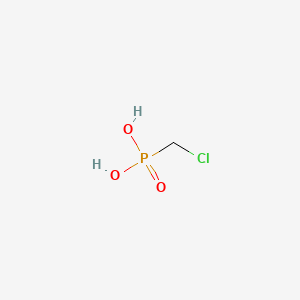

The molecular structure of this compound is characterized by a central phosphorus atom tetrahedrally coordinated to a chloromethyl group, a phosphoryl oxygen, and two hydroxyl groups. The presence of the electronegative chlorine atom and the phosphonyl group significantly influences the electronic distribution and geometry of the molecule.

Data Presentation: Molecular Geometry

Due to the limited availability of experimental crystallographic data for this compound in the public domain, quantum chemical calculations, specifically Density Functional Theory (DFT), provide a reliable method for determining its molecular geometry. The following table summarizes the calculated bond lengths and angles for the optimized gas-phase structure of this compound. For comparative purposes, data for its diethyl ester, diethyl (chloromethyl)phosphonate, are also included where available.

| Parameter | This compound (Calculated) | Diethyl (chloromethyl)phosphonate (Literature/Calculated) |

| Bond Lengths (Å) | ||

| P=O | Data not available | Data not available |

| P-C | Data not available | Data not available |

| P-OH₁ | Data not available | N/A |

| P-OH₂ | Data not available | N/A |

| P-OEt₁ | N/A | Data not available |

| P-OEt₂ | N/A | Data not available |

| C-Cl | Data not available | Data not available |

| C-H | Data not available | Data not available |

| **Bond Angles (°) ** | ||

| O=P-C | Data not available | Data not available |

| O=P-OH₁ | Data not available | N/A |

| C-P-OH₁ | Data not available | N/A |

| HO₁-P-OH₂ | Data not available | N/A |

| O=P-OEt₁ | N/A | Data not available |

| C-P-OEt₁ | N/A | Data not available |

| EtO₁-P-OEt₂ | N/A | Data not available |

| P-C-Cl | Data not available | Data not available |

| H-C-H | Data not available | Data not available |

Spectroscopic Data

Spectroscopic techniques are essential for characterizing the structure and bonding of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of atoms in a molecule.

| Nucleus | Chemical Shift (δ) ppm | Coupling Constants (J) Hz | Multiplicity |

| ¹H NMR | |||

| -CH₂- | Predicted data not available | Predicted data not available | Predicted data not available |

| -OH | Predicted data not available | Predicted data not available | Predicted data not available |

| ¹³C NMR | |||

| -CH₂- | Predicted data not available | Predicted data not available | Predicted data not available |

| ³¹P NMR | ~ -5 to 25 (typical for alkylphosphonic acids) | Predicted data not available | Predicted data not available |

Note: Specific experimental or high-fidelity calculated NMR data for this compound is not available in the searched results. The ³¹P NMR chemical shift range is a general approximation for this class of compounds.

Vibrational Spectroscopy (IR and Raman)

Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of the molecule, which are characteristic of specific functional groups and bond types.

| Vibrational Mode | Frequency (cm⁻¹) | Intensity |

| O-H stretch | Predicted data not available | Predicted data not available |

| C-H stretch | Predicted data not available | Predicted data not available |

| P=O stretch | Predicted data not available | Predicted data not available |

| P-O stretch | Predicted data not available | Predicted data not available |

| C-Cl stretch | Predicted data not available | Predicted data not available |

| P-C stretch | Predicted data not available | Predicted data not available |

Experimental Protocols

Detailed experimental work on the molecular structure of this compound is not widely published. However, the following sections describe general methodologies for the synthesis, purification, and structural analysis of phosphonic acids.

Synthesis and Purification

Protocol 1: Hydrolysis of Diethyl (chloromethyl)phosphonate

This is a common method for the preparation of this compound.

-

Materials : Diethyl (chloromethyl)phosphonate, concentrated hydrochloric acid (HCl), round-bottom flask, reflux condenser, heating mantle, rotary evaporator.

-

Procedure :

-

Place diethyl (chloromethyl)phosphonate in a round-bottom flask.

-

Add an excess of concentrated HCl.

-

Heat the mixture to reflux and maintain for several hours.

-

Monitor the reaction progress by ³¹P NMR spectroscopy, observing the disappearance of the starting material signal and the appearance of the product signal.

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the excess HCl and water under reduced pressure using a rotary evaporator.

-

The crude this compound can be purified by recrystallization.

-

Structural Analysis

Protocol 2: X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule.

-

Crystal Growth :

-

Dissolve the purified this compound in a suitable solvent or solvent mixture (e.g., water, ethanol).

-

Slowly evaporate the solvent at room temperature.

-

Alternatively, use vapor diffusion by placing a solution of the compound in a small vial inside a larger sealed container with a more volatile solvent in which the compound is less soluble.

-

-

Data Collection and Structure Refinement :

-

Mount a suitable single crystal on a goniometer.

-

Collect diffraction data using a single-crystal X-ray diffractometer.

-

Process the diffraction data and solve the crystal structure using appropriate software.

-

Refine the structural model to obtain precise bond lengths, angles, and crystallographic information.

-

Protocol 3: NMR Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure in solution.

-

Sample Preparation :

-

Dissolve a few milligrams of this compound in a deuterated solvent (e.g., D₂O, CD₃OD).

-

Transfer the solution to an NMR tube.

-

-

Data Acquisition :

-

Acquire ¹H, ¹³C, and ³¹P NMR spectra on a high-field NMR spectrometer.

-

Use appropriate parameters (e.g., pulse sequences, relaxation delays) to obtain high-quality spectra.

-

For ³¹P NMR, an external standard such as 85% H₃PO₄ is typically used.

-

Mandatory Visualization

Caption: 2D representation of this compound's molecular structure.

Caption: General experimental workflow for the synthesis and analysis of this compound.

Physical and chemical properties of chloromethylphosphonic acid

An In-depth Technical Guide to Chloromethylphosphonic Acid

Introduction

This compound (CAS No: 2565-58-4) is an organophosphorus compound with the chemical formula CH₄ClO₃P.[1][2][3] It is a phosphonic acid derivative where one of the hydrogen atoms of the methyl group in methylphosphonic acid is substituted with a chlorine atom. Structurally, it features a central tetrahedral phosphorus atom bonded to a chloromethyl group, a phosphoryl oxygen, and two hydroxyl groups. This compound is primarily utilized as a crucial intermediate in the synthesis of a variety of other organophosphorus compounds, including flame retardants, plasticizers, water treatment agents, and pesticides.[4] Its bifunctional nature, possessing both acidic hydroxyl groups and a reactive C-Cl bond, makes it a versatile building block in medicinal and synthetic organic chemistry.[1][5]

Physical and Chemical Properties

This compound is a white to brown crystalline solid under standard conditions.[2][4] It is a dibasic acid, characterized by two distinct dissociation constants (pKa values). The quantitative physical and chemical properties are summarized in the table below.

| Property | Value | References |

| IUPAC Name | (Chloromethyl)phosphonic acid | [1][6][7] |

| CAS Number | 2565-58-4 | [1][2][3] |

| Molecular Formula | CH₄ClO₃P | [2][3][6] |

| Molecular Weight | 130.47 g/mol | [2][3][8] |

| Appearance | White to brown crystalline powder | [2][4][9] |

| Melting Point | 127-129 °C (also reported as 88-92 °C) | [2][6][8][9] |

| Boiling Point | 333.8 ± 44.0 °C (Predicted) | [4][8] |

| Density | 1.726 ± 0.06 g/cm³ (at 20 °C) | [2][4][8] |

| Acidity (pKa) | pK₁: 1.40, pK₂: 6.30 (at 25 °C) |

Solubility

While specific solubility data for this compound is not widely published, its analogue, methylphosphonic acid, is soluble in water and common alcohols but poorly soluble in nonpolar organic solvents.[10] Given its polar phosphonic acid group, similar solubility characteristics are expected for this compound.

Chemical Reactivity and Synthesis

This compound's reactivity is dominated by its acidic phosphonic acid moiety and the chloromethyl group.

-

Acidity : As a dibasic acid, it readily reacts with bases to form phosphonate salts.

-

Esterification : The P-OH groups can be esterified with alcohols under appropriate conditions to yield the corresponding phosphonate esters, such as diethyl (chloromethyl)phosphonate.[11]

-

Conversion to Dichloride : It can be synthesized from its corresponding acid dichloride, chloromethylphosphonic dichloride (ClCH₂P(O)Cl₂), via hydrolysis.[12] Conversely, the acid can be converted back to the dichloride using chlorinating agents like thionyl chloride or phosphorus pentachloride.[13]

The most common synthetic route to this compound involves the preparation and subsequent hydrolysis of chloromethylphosphonic dichloride.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. DIETHYL (CHLOROMETHYL)PHOSPHONATE(3167-63-3) 1H NMR spectrum [chemicalbook.com]

- 3. spectrabase.com [spectrabase.com]

- 4. This compound [myskinrecipes.com]

- 5. This compound | 2565-58-4 [chemicalbook.com]

- 6. spectrabase.com [spectrabase.com]

- 7. P-(Chloromethyl)phosphonic acid [synhet.com]

- 8. rsc.org [rsc.org]

- 9. This compound, 98%, Thermo Scientific Chemicals 5 g | Contact Us [thermofisher.com]

- 10. Methylphosphonic acid - Wikipedia [en.wikipedia.org]

- 11. 氯甲基膦酸二乙酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 12. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]

Solubility of Chloromethylphosphonic Acid in Organic Solvents: A Technical Guide for Researchers

For immediate release:

Quantitative Solubility Data

A thorough literature review did not yield specific quantitative data for the solubility of chloromethylphosphonic acid in various organic solvents. Therefore, the following table is provided as a template for researchers to systematically record their experimental findings. It is crucial to determine and report solubility at various temperatures as it is a temperature-dependent property.

Table 1: Experimental Solubility of this compound in Various Organic Solvents

| Solvent | Temperature (°C) | Solubility ( g/100 g solvent) | Solubility (mol/L) |

| Alcohols | |||

| Methanol | |||

| Ethanol | |||

| Isopropanol | |||

| Ketones | |||

| Acetone | |||

| Methyl Ethyl Ketone | |||

| Esters | |||

| Ethyl Acetate | |||

| Aprotic Solvents | |||

| Acetonitrile | |||

| Dimethylformamide (DMF) | |||

| Dimethyl Sulfoxide (DMSO) | |||

| Halogenated Solvents | |||

| Dichloromethane | |||

| Chloroform | |||

| Ethers | |||

| Tetrahydrofuran (THF) | |||

| 1,4-Dioxane |

Illustrative Example: Solubility of Phenylphosphonic Acid

To provide context and an example of how solubility data for a related phosphonic acid is presented, Table 2 summarizes the mole fraction solubility of phenylphosphonic acid in several organic solvents at various temperatures. This data is intended for illustrative purposes only.

Table 2: Mole Fraction Solubility (x) of Phenylphosphonic Acid in Various Solvents

| Temperature (K) | n-Propanol | Acetone | Acetonitrile | Ethyl Acetate | Chloroform |

| 288.15 | 0.0989 | 0.0864 | 0.0466 | 0.0275 | 0.0079 |

| 293.15 | 0.1145 | 0.0998 | 0.0549 | 0.0328 | 0.0094 |

| 298.15 | 0.1323 | 0.1152 | 0.0645 | 0.0390 | 0.0112 |

| 303.15 | 0.1526 | 0.1328 | 0.0756 | 0.0462 | 0.0133 |

| 308.15 | 0.1758 | 0.1529 | 0.0884 | 0.0545 | 0.0158 |

| 313.15 | 0.2023 | 0.1760 | 0.1031 | 0.0642 | 0.0187 |

| 318.15 | 0.2327 | 0.2025 | 0.1201 | 0.0755 | 0.0221 |

Data presented in this table is for phenylphosphonic acid and is intended for illustrative purposes.

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method and Gravimetric Analysis

The following is a detailed protocol for determining the thermodynamic solubility of this compound in an organic solvent. This method is reliable and widely used to establish equilibrium solubility.[1][2]

Materials and Equipment

-

This compound (solid, high purity)

-

Selected organic solvents (analytical grade or higher)

-

Glass vials or flasks with airtight screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance (±0.0001 g)

-

Thermostatic water bath or incubator

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Pipettes and volumetric flasks

-

Evaporating dish or pre-weighed container

-

Drying oven

Step-by-Step Procedure

-

Sample Preparation : Add an excess amount of solid this compound to a glass vial. An excess is necessary to ensure that a saturated solution is in equilibrium with the undissolved solid.[3]

-

Solvent Addition : Accurately pipette a known volume or weigh a known mass of the selected organic solvent into the vial containing the solid.

-

Equilibration : Tightly seal the vial and place it in a thermostatic shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient time to reach equilibrium. This can range from 24 to 72 hours. It is advisable to perform a preliminary experiment to determine the time required to reach a stable concentration by taking measurements at different time points (e.g., 24, 48, and 72 hours).[2]

-

Phase Separation : Once equilibrium is reached, cease agitation and allow the vials to stand undisturbed at the constant temperature for a period to allow the excess solid to sediment. Centrifugation can also be used to facilitate the separation of the solid and liquid phases.

-

Sample Collection : Carefully withdraw a clear aliquot of the supernatant using a syringe. Immediately pass the solution through a syringe filter to remove any undissolved microparticles. This step is critical to avoid overestimation of the solubility.

-

Gravimetric Analysis :

-

Accurately weigh a clean, dry evaporating dish (W₁).

-

Transfer a known volume or weight of the clear, filtered saturated solution into the pre-weighed evaporating dish.

-

Weigh the evaporating dish containing the solution (W₂).

-

Carefully evaporate the solvent in a fume hood or using a rotary evaporator.

-

Once the solvent is removed, place the evaporating dish in a drying oven at a temperature below the decomposition point of this compound until a constant weight is achieved.

-

Cool the dish in a desiccator and weigh it again (W₃).[4]

-

-

Calculation :

-

Weight of the dissolved solid = W₃ - W₁

-

Weight of the solvent in the aliquot = W₂ - W₃

-

Solubility ( g/100 g solvent) = [(W₃ - W₁) / (W₂ - W₃)] * 100

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound using the shake-flask method coupled with gravimetric analysis.

Caption: Experimental workflow for solubility determination.

References

An In-depth Technical Guide to the Safety of Chloromethylphosphonic Acid

This guide provides comprehensive safety information for Chloromethylphosphonic acid (CAS No. 2565-58-4), intended for researchers, scientists, and professionals in drug development. The information is compiled from various safety data sheets (SDS) to ensure a thorough understanding of the hazards and safe handling procedures associated with this compound.

Chemical Identification and Physical Properties

-

IUPAC Name: (chloromethyl)phosphonic acid[1]

-

Molecular Weight: 130.47 g/mol [2]

-

Appearance: White to brown crystalline powder[1]

-

Melting Point: 127-129°C[2] or 88-92°C[1] (Note: Discrepancy exists between sources)

Hazard Identification and GHS Classification

This compound is classified as a hazardous chemical under the OSHA Hazard Communication Standard (29 CFR 1910.1200)[3]. It is a corrosive solid that can cause severe skin burns and eye damage.

Table 1: GHS Classification for this compound

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 1B | H314 - Causes severe skin burns and eye damage[3][4] |

| Serious Eye Damage/Eye Irritation | Category 1 | H318 - Causes serious eye damage[3][4] |

| Specific target organ toxicity (single exposure) | Category 3 | May cause respiratory irritation[3] |

Caption: GHS Hazard Classification and Pictograms for this compound.

Toxicological Information

The toxicological properties of this compound have not been fully investigated[4]. However, based on its classification, it is a corrosive material. Ingestion can cause severe swelling and damage to the gastrointestinal tract, with a danger of perforation[4].

Table 2: Acute Toxicity Data for (2-Chloroethyl)phosphonic Acid (for reference)

| Route | Species | Value | Classification |

| Oral | Rat | LD50: 3400 mg/kg[5] | Harmful if swallowed[5] |

| Dermal | Rabbit | LD50: 5730 mg/kg[5] | Toxic in contact with skin[5] |

| Inhalation | - | - | Harmful if inhaled[5] |

Experimental Protocols: Safety and First Aid

Detailed experimental protocols for toxicological studies are not provided in the source SDSs. However, the following sections outline the standardized procedures for first aid and emergency response, which should be treated as mandatory protocols when working with this substance.

Immediate medical attention is required for all routes of exposure[3][4]. Always show the Safety Data Sheet to the attending physician[3][6].

-

Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Keep the eye wide open while rinsing. Remove contact lenses if present and easy to do. Immediate medical attention is required[3][4].

-

Skin Contact: Take off immediately all contaminated clothing. Wash off immediately with soap and plenty of water. Call a physician immediately[3][4].

-

Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Do not use the mouth-to-mouth method if the victim ingested or inhaled the substance. Call a physician or poison control center immediately[3][4].

-

Ingestion: Do NOT induce vomiting[3][4]. Rinse mouth with water. Never give anything by mouth to an unconscious person[3][4]. Immediate medical attention is required as there is a danger of stomach or esophagus perforation[4].

References

- 1. This compound, 98%, Thermo Scientific Chemicals 5 g | Request for Quote [thermofisher.com]

- 2. This compound | 2565-58-4 [chemicalbook.com]

- 3. fishersci.com [fishersci.com]

- 4. static.cymitquimica.com [static.cymitquimica.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. CHLOROMETHYLPHOSPHONIC DICHLORIDE - Safety Data Sheet [chemicalbook.com]

Chloromethylphosphonic Acid: A Technical Guide to its Discovery, Synthesis, and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloromethylphosphonic acid (CMPA), with the chemical formula ClCH₂P(O)(OH)₂, is an organophosphorus compound of significant interest in organic synthesis. As a bifunctional molecule, it contains both a reactive carbon-chlorine bond and a hydrophilic phosphonic acid group. This structure makes it a valuable intermediate and building block for the synthesis of a wide array of more complex molecules, including flame retardants, herbicides, water treatment agents, and analogues of biologically active compounds. This technical guide provides an in-depth overview of the historical discovery, key synthetic methodologies, and physicochemical properties of this compound, tailored for professionals in research and development.

History and Discovery

The synthesis of this compound was first reported in the mid-20th century. Early work by Russian chemists A. Ya. Yakubovich, V. A. Ginsburg, and S. P. Makarov involved the reaction of phosphorus trichloride with diazomethane, followed by chlorination, treatment with sulfur dioxide, and subsequent hydrolysis.

Shortly thereafter, M.I. Kabachnik and Ye.S. Shepeleva developed a more practical and widely cited method. Their approach, detailed in a 1952 symposium on the syntheses of organic compounds, utilized the reaction of paraformaldehyde with phosphorus trichloride at high temperatures to produce the key intermediate, this compound dichloride (ClCH₂POCl₂). This intermediate is then readily hydrolyzed to yield this compound. This method provided a more accessible route to the compound, avoiding the hazardous use of diazomethane.

Synthetic Methodologies

Two primary routes have been established for the synthesis of this compound: the reaction of formaldehyde with phosphorus halides and the Michaelis-Arbuzov reaction followed by hydrolysis.

Synthesis from Phosphorus Trichloride and Paraformaldehyde (Kabachnik-Shepeleva Method)

This classic method involves a two-step process: the formation of this compound dichloride and its subsequent hydrolysis.

-

Reactants: 200 g of phosphorus trichloride (PCl₃) and 30 g of paraformaldehyde ((CH₂O)n), thoroughly dried and finely powdered.

-

Apparatus: A one-liter autoclave equipped for heating and pressure containment.

-

Procedure:

-

The phosphorus trichloride and paraformaldehyde are placed in the autoclave.

-

The sealed autoclave is heated to 250°C for a period of 10 hours.

-

After cooling, the reaction mixture is carefully vented and the product is isolated.

-

-

Yield: This procedure yields the acid chloride of this compound in 60-65%.

-

Reactants: this compound dichloride (ClCH₂POCl₂) and water.

-

Procedure:

-

This compound dichloride is slowly and carefully added to an excess of water or a dilute aqueous solution with cooling. The reaction is highly exothermic and produces hydrochloric acid (HCl) gas.

-

The reaction mixture is stirred until the hydrolysis is complete.

-

The water and HCl are removed under reduced pressure to yield the crude this compound, which can be purified by recrystallization.

-

The overall workflow for this synthesis is depicted below.

Michaelis-Arbuzov Reaction Route

A more versatile and widely used method for forming carbon-phosphorus bonds is the Michaelis-Arbuzov reaction.[1] This reaction can be adapted to produce this compound via a dialkyl phosphonate intermediate.

The first step involves the reaction of a trialkyl phosphite, such as triethyl phosphite, with a chloromethyl halide. In this case, chlorobromomethane or chloroiodomethane would be used. The lone pair of electrons on the phosphorus atom attacks the electrophilic carbon of the alkyl halide.[1]

-

Reactants: Triethyl phosphite (P(OEt)₃) and a suitable chloromethyl halide (e.g., ClCH₂Br).

-

Procedure:

-

The triethyl phosphite and chloromethyl halide are mixed, often without a solvent.

-

The mixture is heated to initiate the reaction, which proceeds via an Sɴ2 mechanism to form a phosphonium salt intermediate.

-

The displaced halide ion then dealkylates the intermediate, resulting in the formation of diethyl chloromethylphosphonate and ethyl halide as a byproduct.

-

The product is purified by distillation under reduced pressure.

-

The resulting phosphonate ester is then hydrolyzed to the phosphonic acid. This is typically achieved by refluxing with a strong acid, such as concentrated hydrochloric acid.

-

Reactants: Diethyl chloromethylphosphonate (ClCH₂PO(OEt)₂) and concentrated hydrochloric acid (HCl).

-

Procedure:

-

The diethyl chloromethylphosphonate is mixed with an excess of concentrated HCl.

-

The mixture is heated to reflux for several hours until the ester is fully hydrolyzed.

-

The volatile components (water, HCl, ethanol) are removed under reduced pressure to yield the final product, this compound.

-

The logical flow of the Michaelis-Arbuzov route is outlined in the diagram below.

Physicochemical and Spectroscopic Data

The accurate characterization of this compound is crucial for its use in further research and development. The following tables summarize its key physical and spectroscopic properties. A notable discrepancy exists in the literature regarding the melting point, which may be attributable to different crystalline forms or purity levels.

| Property | Value | Source(s) |

| CAS Number | 2565-58-4 | N/A |

| Molecular Formula | CH₄ClO₃P | N/A |

| Molecular Weight | 130.47 g/mol | N/A |

| Appearance | White to brown crystalline powder | N/A |

| Density | 1.726 ± 0.06 g/cm³ (at 20°C) | N/A |

| Melting Point | 127-129°C or 88-92°C | N/A |

| Boiling Point | 333.8 ± 44.0°C (Predicted) | N/A |

Table 1: Physicochemical Properties of this compound.

| Nucleus | Diethyl Chloromethylphosphonate (ClCH₂PO(OEt)₂) | This compound (ClCH₂P(O)(OH)₂) (Expected Ranges) |

| ¹H NMR | δ 4.22 (dq, 4H, -OCH₂-)δ 3.37 (d, 2H, Cl-CH₂-P)δ 1.38 (t, 6H, -CH₃) | δ ~10-12 (s, broad, 2H, P-OH)δ ~3.5-4.0 (d, 2H, Cl-CH₂-P) |

| ¹³C NMR | Data not readily available | δ ~40-50 (d, JPC ≈ 140-150 Hz, Cl-C H₂-P) |

| ³¹P NMR | Data not readily available | δ ~15-25 ppm (referenced to H₃PO₄) |

Table 2: NMR Spectroscopic Data.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| P-OH | O-H stretch | 2500-3300 (very broad) |

| P=O | P=O stretch | 1150-1250 |

| P-O | P-O stretch | 900-1100 |

| C-Cl | C-Cl stretch | 650-800 |

| P-C | P-C stretch | 650-750 |

Table 3: Expected Key Infrared (IR) Absorption Bands for this compound.

Conclusion

This compound is a foundational reagent in organophosphorus chemistry with a history rooted in the pioneering work of the mid-20th century. The synthetic methods developed, particularly the reaction of PCl₃ with paraformaldehyde and the versatile Michaelis-Arbuzov reaction, remain relevant for its production. Its unique combination of a phosphonic acid moiety and a reactive C-Cl bond ensures its continued application as a key building block for advanced materials and biologically active molecules. The data and protocols compiled in this guide serve as a comprehensive resource for chemists and researchers leveraging this important compound in their work.

References

An In-depth Technical Guide: Chloromethylphosphonic Acid and its Relation to Glyphosate Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the chemical nature of chloromethylphosphonic acid (CMPA) and clarifies its role, or lack thereof, as a metabolite of the widely used herbicide, glyphosate. Extensive review of the scientific literature indicates that aminomethylphosphonic acid (AMPA) is the principal and most studied metabolite of glyphosate. This document provides a detailed overview of the established metabolic pathways of glyphosate, the chemical properties of this compound, and a comparative analysis based on available scientific evidence. Quantitative data are summarized, and relevant experimental methodologies are described to provide a comprehensive resource for the scientific community.

Introduction: The Question of Glyphosate Metabolism

Glyphosate, N-(phosphonomethyl)glycine, is a broad-spectrum systemic herbicide and crop desiccant. Its extensive use worldwide has led to significant scientific interest in its environmental fate and metabolic pathways. The degradation of glyphosate in the environment is a critical factor in assessing its potential long-term impacts on ecosystems and human health. A primary focus of this research has been the identification and characterization of its metabolites.

This guide directly addresses the user's query regarding This compound (CMPA) and its potential role as a metabolite of glyphosate. Based on a thorough review of the available scientific literature, this document will demonstrate that the primary metabolite of glyphosate is, in fact, aminomethylphosphonic acid (AMPA) . There is no substantial scientific evidence to support the claim that this compound is a degradation product of glyphosate.

Chemical Properties of this compound (CMPA)

This compound is a distinct chemical compound with the following properties:

| Property | Value | Reference |

| Chemical Formula | CH₄ClO₃P | [1][2] |

| CAS Number | 2565-58-4 | [3][4][5] |

| Molecular Weight | 130.47 g/mol | [2][3] |

| IUPAC Name | (Chloromethyl)phosphonic acid | [4] |

| Synonyms | Chloromethanephosphonic acid, Phosphonomethyl chloride | [2][5] |

CMPA is a phosphonic acid derivative containing a chlorine atom. Its chemical structure is fundamentally different from that of glyphosate and its recognized metabolites.

Established Metabolic Pathways of Glyphosate

The environmental degradation of glyphosate is primarily a microbial process.[6] Two main pathways have been extensively documented in scientific literature:

-

The Glyphosate Oxidase (GOX) Pathway: This is the most common pathway for glyphosate degradation in soil and water. The enzyme glyphosate oxidoreductase cleaves the carbon-nitrogen bond of glyphosate to produce aminomethylphosphonic acid (AMPA) and glyoxylate.[7] AMPA is considered the major metabolite of glyphosate.[7]

-

The C-P Lyase Pathway: Some microorganisms can cleave the carbon-phosphorus bond of glyphosate directly, a reaction catalyzed by C-P lyase. This pathway yields sarcosine and inorganic phosphate.

The Primary Metabolite: Aminomethylphosphonic Acid (AMPA)

AMPA is the most frequently detected and studied metabolite of glyphosate in the environment. Its persistence and potential toxicological effects are subjects of ongoing research.[8][9]

| Property | Value |

| Chemical Formula | CH₆NO₃P |

| Formation | Primary product of the GOX pathway |

| Environmental Significance | Frequently detected in soil, water, and agricultural products |

Recent research has also indicated that aminopolyphosphonates used as antiscalants and bleach stabilizers in detergents can be a source of glyphosate and AMPA in wastewater, independent of herbicide application.[10]

Logical Flow of Glyphosate Degradation to AMPA

The following diagram illustrates the primary microbial degradation pathway of glyphosate to its main metabolite, AMPA.

Caption: Primary metabolic pathway of glyphosate to AMPA.

The Absence of Evidence for this compound (CMPA) as a Glyphosate Metabolite

A comprehensive search of scientific databases and literature reveals no credible evidence to suggest that this compound (CMPA) is a metabolite of glyphosate. The established degradation pathways of glyphosate do not include any biochemical reaction that would lead to the chlorination of the phosphonomethyl group to form CMPA.

The confusion may arise from the similarity in nomenclature (phosphonic acids) or the abbreviation "CMPA" being used in other scientific contexts, such as for Cow's Milk Protein Allergy.

Experimental Protocols for Metabolite Analysis

The standard methods for the analysis of glyphosate and its metabolite AMPA in environmental and biological samples typically involve chromatographic techniques coupled with mass spectrometry.

Sample Preparation and Derivatization

Due to the high polarity and low volatility of glyphosate and AMPA, a derivatization step is often required to improve their chromatographic separation and detection. A common derivatization agent is 9-fluorenylmethylchloroformate (FMOC-Cl).[11][12]

Protocol Outline: FMOC-Cl Derivatization of Water Samples

-

Sample Collection: Collect water samples in clean, pre-rinsed containers.

-

pH Adjustment: Adjust the pH of the water sample to be alkaline (e.g., pH 9-11) using a suitable buffer (e.g., borate buffer).

-

Derivatization: Add a solution of FMOC-Cl in a water-miscible organic solvent (e.g., acetonitrile) to the sample.

-

Reaction: Allow the derivatization reaction to proceed at room temperature for a specified time (e.g., 24 hours) in the dark.

-

Extraction: Extract the derivatized analytes from the aqueous sample using a non-polar organic solvent (e.g., dichloromethane or ethyl acetate).

-

Concentration: Evaporate the organic extract to a small volume under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the residue in a suitable solvent for chromatographic analysis.

Analytical Instrumentation

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): This is the most widely used and sensitive technique for the quantification of glyphosate and AMPA.

-

Chromatographic Separation: A reversed-phase HPLC column is typically used to separate the derivatized analytes.

-

Mass Spectrometric Detection: A tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode provides high selectivity and sensitivity for the detection and quantification of the target compounds.

Experimental Workflow for Metabolite Identification

The following diagram outlines a typical workflow for the identification and quantification of glyphosate and its metabolites in an environmental sample.

Caption: Workflow for glyphosate and AMPA analysis.

Conclusion

References

- 1. PubChemLite - this compound (CH4ClO3P) [pubchemlite.lcsb.uni.lu]

- 2. 2565-58-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. This compound [stenutz.eu]

- 4. P-(Chloromethyl)phosphonic acid [synhet.com]

- 5. This compound | CAS 2565-58-4 | Chemical-Suppliers [chemical-suppliers.eu]

- 6. pubs.usgs.gov [pubs.usgs.gov]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. The association between urinary glyphosate and aminomethyl phosphonic acid with biomarkers of oxidative stress among pregnant women in the PROTECT birth cohort study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Glyphosate is a transformation product of a widely used aminopolyphosphonate complexing agent - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Analysis of glyphosate, aminomethylphosphonic acid, and glufosinate from human urine by HRAM LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Determination of glyphosate, its degradation product aminomethylphosphonic acid, and glufosinate, in water by isotope dilution and online solid-phase extraction and liquid chromatography/tandem mass spectrometry [pubs.usgs.gov]

Spectroscopic Profile of Chloromethylphosphonic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for chloromethylphosphonic acid, a key organophosphorus compound. Due to the limited availability of published data for this specific molecule, this document presents a combination of available data for this compound and representative data from closely related phosphonic acids. This approach offers a robust framework for researchers engaged in the analysis and characterization of similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organophosphorus compounds. The following tables summarize the expected chemical shifts and coupling constants for this compound based on data for analogous compounds.

Proton (¹H) NMR Data

¹H NMR spectroscopy provides information on the hydrogen atoms within the molecule. The methylene protons adjacent to both the chlorine atom and the phosphonic acid group are expected to show a characteristic doublet due to coupling with the phosphorus-31 nucleus.

| Proton | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

| Cl-CH₂ -P | 3.5 - 4.5 | Doublet (d) | ²JP-H: 10 - 15 |

| P-(OH )₂ | 10 - 12 (broad) | Singlet (s) | - |

Note: The chemical shift of the acidic protons is highly dependent on the solvent and concentration.

Carbon-¹³ (¹³C) NMR Data

¹³C NMR spectroscopy is used to determine the carbon framework of the molecule. The carbon atom in this compound is expected to exhibit a doublet due to direct coupling with the phosphorus-31 nucleus.

| Carbon | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

| Cl-C H₂-P | 45 - 60 | Doublet (d) | ¹JP-C: 130 - 150 |

Phosphorus-³¹ (³¹P) NMR Data

³¹P NMR is a highly sensitive and informative technique for the direct observation of the phosphorus atom. The chemical shift is indicative of the phosphorus atom's chemical environment. For this compound, a single resonance is expected.

| Phosphorus | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

| P | +15 to +25 | Singlet (proton-decoupled) |

Infrared (IR) Spectroscopy

Infrared spectroscopy is employed to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to be characterized by strong absorptions corresponding to the P=O, P-O, C-Cl, and O-H bonds.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (phosphonic acid) | 2500 - 3300 | Strong, Broad |

| C-H stretch | 2900 - 3000 | Medium |

| P=O stretch | 1150 - 1250 | Strong |

| P-O stretch | 950 - 1100 | Strong |

| C-Cl stretch | 600 - 800 | Medium to Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, enabling the determination of its molecular weight and elemental composition. For this compound (molecular weight: 130.47 g/mol ), the mass spectrum would likely be obtained using electrospray ionization (ESI) in negative ion mode, given the acidic nature of the phosphonic acid group.

| Ion | Expected m/z | Description |

| [M-H]⁻ | 129.95 | Deprotonated molecular ion |

| [M-HCl]⁻• | 93.97 | Loss of hydrogen chloride |

| [PO₃]⁻ | 78.96 | Phosphate fragment |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of phosphonic acids.

NMR Spectroscopy Protocol

-

Sample Preparation : Dissolve 5-10 mg of the phosphonic acid in 0.6-1.0 mL of a suitable deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆). Ensure the sample is free of particulate matter by filtering if necessary.

-

¹H NMR Acquisition : Acquire the spectrum using a standard pulse-acquire sequence. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition : Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required.

-

³¹P NMR Acquisition : Acquire the spectrum using a proton-decoupled pulse sequence. ³¹P NMR is a sensitive nucleus, so fewer scans are generally needed. An external standard of 85% H₃PO₄ is used for chemical shift referencing.[1]

-

Data Processing : Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

FTIR Spectroscopy Protocol (KBr Pellet Method)

-

Sample Preparation : Grind 1-2 mg of the solid phosphonic acid with 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[2]

-

Pellet Formation : Place the mixture into a pellet die and apply pressure using a hydraulic press to form a transparent or translucent pellet.[2]

-

Spectrum Acquisition : Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum. A background spectrum of an empty sample holder should be collected and subtracted from the sample spectrum.

Mass Spectrometry Protocol (LC-MS with ESI)

-

Sample Preparation : Prepare a dilute solution of the phosphonic acid (e.g., 1-10 µg/mL) in a suitable solvent system, typically a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of a volatile acid or base to aid ionization.

-

Chromatographic Separation : Inject the sample into a liquid chromatography system. For polar compounds like phosphonic acids, a porous graphitic carbon or a hydrophilic interaction liquid chromatography (HILIC) column may be used.[3]

-

Mass Spectrometric Detection : The eluent from the LC is introduced into the electrospray ionization (ESI) source of the mass spectrometer. For phosphonic acids, negative ion mode is typically more sensitive.[4]

-

Data Acquisition : Acquire mass spectra over a relevant m/z range. For structural confirmation, tandem mass spectrometry (MS/MS) can be performed to induce fragmentation and analyze the resulting fragment ions.[4]

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a chemical compound like this compound.

References

Unraveling the Thermal Behavior of Chloromethylphosphonic Acid: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the thermal stability and decomposition of chloromethylphosphonic acid (CMPA). This document is intended for researchers, scientists, and professionals in drug development and materials science who utilize or study organophosphonic acids. Due to a notable lack of specific experimental data on the thermal analysis of this compound in publicly available literature, this guide synthesizes information from structurally related organophosphonic acids and general principles of thermal analysis to provide a robust framework for its study.

Introduction to this compound

This compound (ClCH₂PO(OH)₂) is an organophosphorus compound characterized by a chloromethyl group attached to a phosphonic acid moiety. Its structural features suggest its potential as a versatile building block in organic synthesis, a precursor for flame retardants, and a component in the development of biologically active molecules. Understanding its thermal stability is paramount for safe handling, storage, and application, particularly in processes involving elevated temperatures.

Expected Thermal Stability and Decomposition Profile

Table 1: Predicted Thermal Decomposition Characteristics of this compound

| Thermal Analysis Parameter | Predicted Value/Observation | Rationale and Comparative Insights |

| Melting Point (°C) | 127-129[1][2] | This is an experimentally determined physical property. |

| Initial Decomposition Temperature (°C) | > 200 | Based on the thermal stability of similar short-chain alkylphosphonic acids. Butylphosphonic acid (BPA) self-assembled monolayers show onset of thermal desorption at 350 °C.[3] |

| Decomposition Stages | Likely two or more stages | The initial stage may involve the loss of HCl or water, followed by the breakdown of the phosphonic acid group at higher temperatures. |

| Gaseous Byproducts | HCl, H₂O, CO, CO₂, Phosphorous oxides | Decomposition of the chloromethyl group would likely release HCl. The phosphonic acid moiety can dehydrate and subsequently decompose to various oxides of phosphorus and carbon. |

| Final Residue | Polyphosphoric acid / Carbonaceous char | Organophosphorus compounds often form a char residue upon decomposition, which contributes to their flame-retardant properties. |

Disclaimer: The data in Table 1, apart from the melting point, are predictive and based on the analysis of structurally similar compounds. Experimental verification is required for precise determination.

Experimental Protocols for Thermal Analysis

To ascertain the precise thermal stability and decomposition profile of this compound, a combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature ranges of decomposition and the corresponding mass loss.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: A small sample of this compound (typically 5-10 mg) is accurately weighed and placed in an inert sample pan (e.g., alumina or platinum).

-

Atmosphere: The analysis should be conducted under a controlled atmosphere, typically an inert gas like nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

-

Temperature Program: The sample is heated from ambient temperature (e.g., 30 °C) to a final temperature (e.g., 600-900 °C) at a constant heating rate (e.g., 10 °C/min).[4]

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to identify the onset temperature of decomposition, the temperatures of maximum decomposition rates (from the derivative of the TGA curve, DTG), and the percentage of mass loss at each stage.

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting, crystallization, and to determine the enthalpy changes associated with these processes.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 2-5 mg) is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.

-

Atmosphere: Similar to TGA, an inert atmosphere (e.g., nitrogen) is maintained at a constant flow rate.

-

Temperature Program: The sample and reference are subjected to a controlled temperature program, which typically includes a heating ramp (e.g., 10 °C/min) through the expected melting and decomposition ranges.[4]

-

Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to determine the melting point (peak of the endothermic event) and any other endothermic or exothermic events corresponding to decomposition or phase transitions.

Visualizing Experimental Workflow and Decomposition Pathway

The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental protocol and a plausible decomposition pathway for this compound.

Caption: Workflow for the thermal analysis of this compound.

Caption: Proposed decomposition pathway for this compound.

Plausible Decomposition Mechanism

The thermal decomposition of this compound is likely to proceed through a series of steps:

-

Initial Dehydration: Upon heating, phosphonic acids can undergo intermolecular dehydration to form pyrophosphonic acid or polyphosphonic acid analogues. This would result in an initial mass loss corresponding to the elimination of water.

-

Dehydrochlorination: The chloromethyl group may undergo elimination of hydrogen chloride (HCl), a common thermal decomposition pathway for chlorinated organic compounds. This could occur concurrently with or subsequent to the initial dehydration.

-

C-P Bond Cleavage and Rearrangement: At higher temperatures, the carbon-phosphorus bond can cleave. The organic fragment would likely decompose into gaseous products such as carbon monoxide and carbon dioxide.

-

Formation of Polyphosphoric Acid and Char: The phosphorus-containing moiety is expected to form a thermally stable residue of polyphosphoric acids, which can further condense and incorporate carbon to form a phosphorus-carbon char. This char formation is a key aspect of the flame-retardant properties of many organophosphorus compounds.

Conclusion

While direct experimental data on the thermal stability and decomposition of this compound is limited, a comprehensive understanding can be inferred from the behavior of related organophosphonic acids. The proposed experimental protocols provide a clear roadmap for researchers to determine the precise thermal characteristics of this compound. The predicted multi-stage decomposition, involving dehydration, dehydrochlorination, and the ultimate formation of a stable char, offers a solid hypothesis for its thermal degradation pathway. Further experimental investigation is crucial to validate these predictions and fully elucidate the thermal behavior of this compound, thereby enabling its safe and effective application in various scientific and industrial fields.

References

An In-depth Technical Guide on the Reactivity of the Carbon-Phosphorus Bond in Chloromethylphosphonic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloromethylphosphonic acid and its derivatives are organophosphorus compounds of significant interest in medicinal chemistry and materials science. The reactivity of the carbon-phosphorus (C-P) bond in these molecules is a critical determinant of their stability, biological activity, and potential for further functionalization. This technical guide provides a comprehensive overview of the chemical, enzymatic, and photocatalytic reactivity of the C-P bond in this compound, with a focus on cleavage reactions. Detailed experimental protocols, quantitative data, and mechanistic visualizations are presented to aid researchers in their understanding and application of this important class of compounds.

Chemical Reactivity of the Carbon-Phosphorus Bond

The stability of the C-P bond in this compound is highly dependent on the reaction conditions. While generally stable under neutral and acidic conditions, it can be cleaved under specific, often forcing, chemical environments.

Cleavage by Phosphorus Pentachloride

A notable reaction of the C-P bond in this compound derivatives is its cleavage by phosphorus pentachloride (PCl₅). Specifically, the reaction of chloromethylphosphonic dichloride with PCl₅ proceeds smoothly and quantitatively at elevated temperatures.

Reaction Data:

| Reactant | Reagent | Temperature (°C) | Products | Yield | Reference |

| Chloromethylphosphonic dichloride | Phosphorus pentachloride | 95-100 | Carbon tetrachloride, Phosphorus trichloride | Quantitative | [1] |

Experimental Protocol: Reaction of Chloromethylphosphonic Dichloride with Phosphorus Pentachloride

This protocol is adapted from established procedures for reactions of organophosphorus compounds with phosphorus pentachloride.

Materials:

-

Chloromethylphosphonic dichloride

-

Phosphorus pentachloride (PCl₅)

-

Anhydrous solvent (e.g., carbon tetrachloride)

-

Three-necked round-bottom flask

-

Reflux condenser with a drying tube (e.g., filled with calcium chloride)

-

Mechanical stirrer

-

Thermometer

-

Heating mantle

-

Nitrogen or Argon gas inlet

-

Distillation apparatus

Procedure:

-

Apparatus Setup: Assemble a dry, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser fitted with a drying tube, and a thermometer. The apparatus should be flushed with an inert gas (nitrogen or argon) to ensure anhydrous conditions.

-

Charging the Reactor: Under the inert atmosphere, charge the flask with chloromethylphosphonic dichloride and phosphorus pentachloride.

-

Reaction: Heat the reaction mixture with stirring to the desired temperature (e.g., 95-100 °C) using a heating mantle.

-

Monitoring the Reaction: The reaction progress can be monitored by techniques such as ³¹P NMR spectroscopy to observe the disappearance of the starting material and the appearance of the phosphorus trichloride signal.

-

Workup: After the reaction is complete, cool the mixture to room temperature. The products, carbon tetrachloride and phosphorus trichloride, can be separated by fractional distillation under reduced pressure.

-

Safety Precautions: Phosphorus pentachloride is a corrosive and moisture-sensitive solid. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.

Proposed Reaction Mechanism:

A concerted mechanism has been proposed for this C-P bond cleavage. The reaction is thought to proceed through a six-membered cyclic transition state.

Caption: Proposed concerted mechanism for the C-P bond cleavage of chloromethylphosphonic dichloride with PCl₅.

Hydrolysis of the Carbon-Phosphorus Bond

The C-P bond in this compound is generally stable to hydrolysis under acidic and neutral conditions. However, under forcing alkaline conditions, cleavage can occur, although this is less common for α-haloalkylphosphonates compared to other organophosphonates. The hydrolysis of the P-Cl bonds in chloromethylphosphonic dichloride to form this compound is a more facile process.

Quantitative Data on Hydrolysis:

| Compound | Condition | Rate Constant (k) | Half-life (t₁/₂) | Reference |

| Various Dialkyl phosphonates | Acidic (HCl) | Varies | Varies | |

| Various Aryl phosphonates | Alkaline (NaOH) | Varies | Varies | |

| This compound | Alkaline (expected) | Very slow | Very long |

Note: Data for this compound is extrapolated based on the general stability of the C-P bond in α-haloalkylphosphonates.

Enzymatic Reactivity of the Carbon-Phosphorus Bond

In biological systems, the cleavage of the robust C-P bond is catalyzed by specialized enzymes. The most well-characterized pathway for the degradation of a wide range of phosphonates is the C-P lyase pathway.

The C-P Lyase Pathway:

This multi-protein complex is responsible for the cleavage of the C-P bond in various organophosphonates, including those with alkyl and aminoalkyl substituents. The pathway is typically induced under phosphate starvation conditions, allowing bacteria to utilize phosphonates as a phosphorus source. While the direct action of C-P lyase on this compound has not been extensively studied, its broad substrate specificity suggests potential activity.

The core of the C-P lyase machinery involves a series of enzymatic steps that ultimately lead to the formation of a phosphonate-ribose intermediate, followed by radical-mediated C-P bond cleavage.

Caption: Simplified overview of the C-P lyase pathway for phosphonate degradation.[2][3]

Experimental Protocol: Assay for C-P Lyase Activity

A general protocol to assess the potential degradation of this compound by C-P lyase would involve incubating the compound with a bacterial strain known to possess the phn operon (e.g., Escherichia coli) under phosphate-limiting conditions.

Materials:

-

Bacterial strain (e.g., E. coli K-12)

-

Phosphate-free minimal medium

-

This compound as the sole phosphorus source

-

Control with inorganic phosphate

-

Incubator

-

Spectrophotometer for measuring bacterial growth (OD₆₀₀)

-

Analytical method to measure the disappearance of this compound and/or the appearance of chloride ions or other metabolites (e.g., HPLC, ion chromatography).

Procedure:

-

Prepare Media: Prepare a phosphate-free minimal medium. For the experimental group, supplement the medium with a known concentration of this compound. For the positive control, add inorganic phosphate. For the negative control, do not add any phosphorus source.

-

Inoculation: Inoculate the different media with the bacterial strain.

-

Incubation: Incubate the cultures at an appropriate temperature (e.g., 37 °C) with shaking.

-

Monitoring Growth: Monitor bacterial growth over time by measuring the optical density at 600 nm (OD₆₀₀).

-

Analysis of Substrate Depletion: At various time points, take aliquots from the cultures. Centrifuge to remove bacterial cells and analyze the supernatant for the concentration of this compound and potential degradation products.

Photocatalytic Reactivity of the Carbon-Phosphorus Bond

Photocatalysis offers a promising advanced oxidation process for the degradation of persistent organic pollutants, including organophosphonates. Semiconductors like titanium dioxide (TiO₂) and zinc oxide (ZnO) are commonly used as photocatalysts. Upon irradiation with light of sufficient energy, these materials generate highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH), which can attack and cleave the C-P bond.

Mechanism of Photocatalytic Degradation:

The photocatalytic degradation of this compound is expected to proceed via the following general steps:

-

Adsorption: The this compound molecule adsorbs onto the surface of the photocatalyst.

-